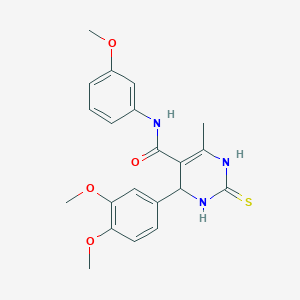
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DTPM, is a small molecule compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the thioxo-pyrimidine family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammatory diseases. This compound has also been shown to inhibit the growth of tumors and to induce apoptosis in cancer cells in animal models. Further studies are needed to determine the biochemical and physiological effects of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have potential therapeutic applications, which makes it an attractive candidate for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Further studies are needed to fully understand the potential of this compound for therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is to investigate its effects on other types of cancer cells and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the toxicity and pharmacokinetics of this compound in humans. Finally, this compound could be modified to improve its efficacy and reduce its toxicity. These future directions could lead to the development of a new drug for the treatment of cancer and inflammatory diseases.
Synthesemethoden
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been synthesized using various methods, including conventional heating, microwave irradiation, and ultrasound-assisted methods. The conventional heating method involves the reaction of 2,4-dimethoxybenzaldehyde, 2-ethoxybenzaldehyde, and 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a base and a solvent. The microwave irradiation method involves the reaction of the same reagents in a solvent under microwave irradiation. The ultrasound-assisted method involves the reaction of the same reagents in a solvent under ultrasound irradiation. The yield and purity of this compound vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been the focus of scientific research due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound has the potential to be developed as a new drug for the treatment of cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C22H25N3O4S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-5-29-17-9-7-6-8-16(17)24-21(26)19-13(2)23-22(30)25-20(19)15-11-10-14(27-3)12-18(15)28-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,30) |
InChI-Schlüssel |
DNMGUEMIWWSOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295272.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295275.png)
![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295276.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295282.png)

![5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B295286.png)
![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)



